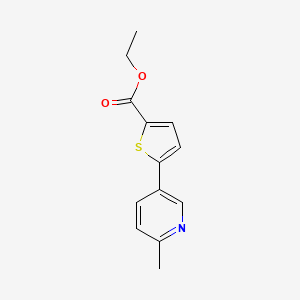

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOCDMXJSVKGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213443 | |

| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-31-5 | |

| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate has shown potential as a precursor for the development of pharmaceutical agents. Its structural attributes allow it to be modified into various derivatives that may exhibit antiviral , anticancer , and anti-inflammatory activities.

- Antiviral Activity : Research indicates that compounds similar to this one can modulate enzyme activity, affecting viral replication processes. For instance, derivatives have been studied for their efficacy against coronaviruses, showcasing their potential in antiviral drug development .

- Anticancer Potential : The compound's ability to interact with specific cellular pathways makes it a candidate for anticancer drug synthesis. Studies have demonstrated that thiophene-based compounds can inhibit tumor growth by interfering with cell cycle regulation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations:

- Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitutions, facilitating the introduction of different functional groups . This versatility is crucial for creating new compounds with tailored properties.

- Synthesis of Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds, expanding the library of available chemical entities for research and application in pharmaceuticals .

Case Study 1: Antiviral Agent Development

A study focusing on the antiviral properties of pyridine-thiophene derivatives highlighted the potential of this compound. The compound was synthesized and tested against several viral strains, revealing significant inhibitory effects on viral replication. This research underscores the compound's relevance in developing new antiviral therapies .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the molecular structure enhanced cytotoxicity against cancer cell lines, suggesting pathways for further drug development focused on targeted cancer therapies .

Wirkmechanismus

The mechanism of action of Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The following table highlights key structural and functional differences between Ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate and related compounds:

Key Observations:

- Electronic Effects: The 6-methyl group in the target compound donates electrons via hyperconjugation, increasing electron density on the pyridine ring compared to the electron-withdrawing 6-chloro substituent in its analog. This difference may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

- Lipophilicity: The methyl group enhances lipophilicity (logP estimated to be higher than the chloro analog), which could improve membrane permeability but reduce aqueous solubility .

- Positional Isomerism: Ethyl 5-(6-chloropyridin-2-yl)thiophene-2-carboxylate (pyridin-2-yl substitution) exhibits distinct steric and electronic properties compared to the 3-yl isomer, affecting binding to biological targets .

Biologische Aktivität

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 6-methylpyridine moiety at the 5-position and an ethyl ester group at the 2-position. This unique structure contributes to its biological activity profile.

| Property | Details |

|---|---|

| Molecular Formula | C13H13N1O2S |

| Molecular Weight | 249.31 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial properties.

- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival. The exact biochemical pathways are still under investigation, but it is hypothesized that the compound interacts with targets related to cancer cell metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

- E. coli : MIC = 0.0195 mg/mL

- Bacillus subtilis : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.039 mg/mL

These findings suggest that the compound exhibits potent antimicrobial properties, surpassing many conventional antibiotics in effectiveness against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Case Studies

- Antimicrobial Efficacy : A greenhouse study assessed the fungicidal activity of several thiophene derivatives, including this compound, revealing an EC50 (effective concentration for 50% inhibition) value significantly lower than standard antifungal agents, indicating superior efficacy .

- Cancer Cell Line Studies : In a series of experiments involving various human cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate?

The compound can be synthesized via esterification or condensation reactions . For example:

- Esterification : Reacting a carboxylic acid precursor (e.g., 5-(6-methylpyridin-3-yl)thiophene-2-carboxylic acid) with ethanol under acidic conditions (e.g., dry HCl gas in absolute ethanol) to form the ethyl ester. This method requires refluxing and subsequent neutralization to isolate the product .

- Pd-Catalyzed Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) may link pyridinyl and thiophene moieties. Optimize catalytic systems (e.g., Pd(PPh₃)₄, ligand choice) and solvents (e.g., THF, dioxane) to improve yields .

Q. How is the compound characterized structurally?

Key methods include:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and ester functionality. For example, the ethyl group shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in -NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-resolution data and correct space group assignment to resolve ambiguities in the pyridinyl-thiophene linkage .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the molecular ion peak (e.g., [M+H]) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For instance, conflicting NOE signals in NMR may indicate dynamic behavior (e.g., rotational isomerism of the ester group), resolved via variable-temperature NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or optimize geometry. Compare with experimental data to validate structural assignments .

Q. What strategies optimize reaction yields in Pd-catalyzed syntheses of this compound?

- Ligand Screening : Test phosphine ligands (e.g., PPh₃, Xantphos) to enhance catalytic activity. Bulky ligands may reduce steric hindrance between the pyridinyl and thiophene groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility, while toluene may favor coupling efficiency.

- Additives : Use bases (e.g., KCO) to neutralize byproducts or scavengers (e.g., molecular sieves) to remove water .

Q. How to design derivatives to study structure-activity relationships (SAR) for biological targets?

- Core Modifications : Replace the 6-methylpyridinyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess electronic effects on activity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid or amide to evaluate pharmacokinetic properties (e.g., solubility, membrane permeability) .

- Photophysical Tuning : Introduce conjugated substituents (e.g., acetylene, vinyl) to study electronic transitions via UV-Vis and fluorescence spectroscopy .

Q. How to analyze regioselectivity challenges in thiophene functionalization?

- Directing Group Strategy : Use meta-directing groups (e.g., nitro, carbonyl) on the thiophene ring to control substitution patterns. For example, a carboxylate ester directs electrophiles to the 5-position .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Lower temperatures may favor kinetic products (e.g., 2-substitution), while higher temperatures drive thermodynamic outcomes (e.g., 5-substitution) .

Methodological Notes

- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to ensure reproducibility .

- Data Interpretation : Use software like MestReNova for NMR analysis and Olex2 for crystallographic refinement .

- Safety Considerations : Handle thiophosgene (if used in isothiocyanate derivatization) in a fume hood with appropriate PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.